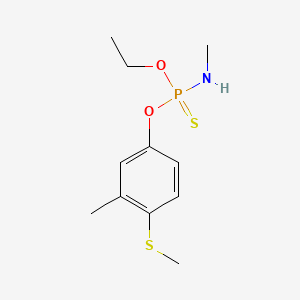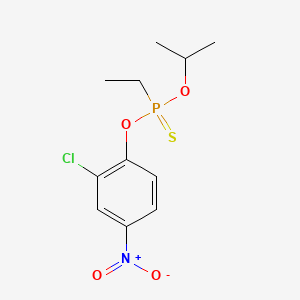
Alteconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alteconazole is a triazole antifungal compound that was under development by Knoll Pharmaceuticals. It is designed to be both orally and topically active, targeting a range of fungal infections. The compound has shown efficacy against various fungi, including Microsporum ferruginium, Candida albicans, and Mucor pusilis .
Applications De Recherche Scientifique
Alteconazole has several scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential treatment for superficial mycoses, dermatomycoses, and systemic mycoses.
Industry: Potential applications in the development of antifungal coatings and materials.
Méthodes De Préparation
The synthesis of alteconazole involves the formation of a triazole ring and the incorporation of chlorinated phenyl groups. The synthetic route typically includes the following steps:
Formation of the triazole ring: This is achieved through the reaction of appropriate precursors under controlled conditions.
Incorporation of chlorinated phenyl groups:
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Alteconazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Mécanisme D'action
Alteconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to increased permeability and ultimately cell death. The molecular target of this compound is the enzyme 14-α-sterol demethylase, which is involved in the conversion of lanosterol to ergosterol .
Comparaison Avec Des Composés Similaires
Alteconazole is similar to other triazole antifungal agents, such as fluconazole, itraconazole, and ketoconazole. it has unique properties that distinguish it from these compounds:
Fluconazole: While both compounds inhibit ergosterol synthesis, this compound has shown greater efficacy in certain preclinical models.
Itraconazole: this compound and itraconazole share a similar mechanism of action, but this compound may offer advantages in terms of oral bioavailability and topical activity.
Ketoconazole: Both compounds target the same enzyme, but this compound has been developed to minimize the gastrointestinal side effects associated with ketoconazole
Similar compounds include:
- Fluconazole
- Itraconazole
- Ketoconazole
- Voriconazole
- Posaconazole .
Propriétés
Numéro CAS |
93479-96-0 |
|---|---|
Formule moléculaire |
C17H12Cl3N3O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
1-[[(2S,3R)-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2/t16-,17-/m1/s1 |
Clé InChI |
HUSJLAKLJPOCEL-IAGOWNOFSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@]2([C@H](O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
SMILES canonique |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alteconazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



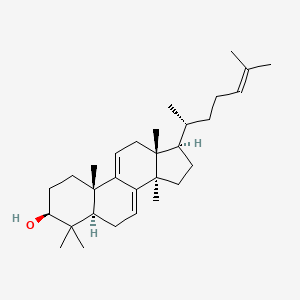
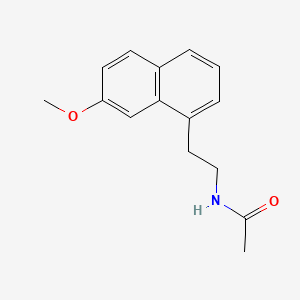
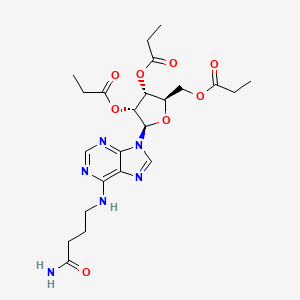
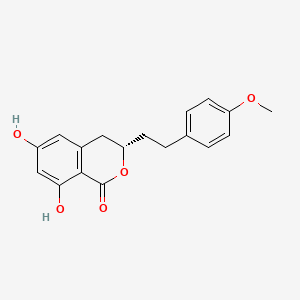
![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)
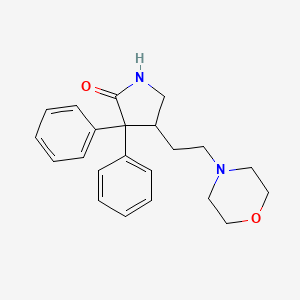


![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)
